molecular formula C14H14ClF3N2O2 B8481279 Hydantoin, 3-(4-chloro-alpha,alpha,alpha-trifluoro-m-tolyl)-5,5-diethyl- CAS No. 70974-25-3

Hydantoin, 3-(4-chloro-alpha,alpha,alpha-trifluoro-m-tolyl)-5,5-diethyl-

Cat. No. B8481279
CAS RN: 70974-25-3
M. Wt: 334.72 g/mol
InChI Key: SEKGVEZBWYPTMC-UHFFFAOYSA-N
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Patent
US04234736

Procedure details

An admixture of 6.65 g (30 mmol) of 4-chloro-3-trifluoromethylphenyl-isocyanate and 4.4 g (30 mmol) of 2-amino-2-ethyl-butyric acid methyl ester were heated to 100° C. and maintained at that temperature for 5 minutes. The resulting crude product, 2-(N-[(4-chloro-3-trifluoromethylphenyl)-carbamoyl]-amino)-2-ethylbutyric acid methyl ester, was heated for 8 hours on a steam bath in a mixture of 200 ml of acetone and 200 ml of 6 N HCl. The mixture was cooled and then extracted with methylene chloride. The extract was dried over sodium sulphate and the methylene chloride was evaporated. The residue was crystallized from petroleum ether and then from methylene chloride/hexane to yield 3-(4-chloro-3-trifluoromethylphenyl)-5,5-diethyl-hydantoin, m.p. 86°-87° C.
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(N-[(4-chloro-3-trifluoromethylphenyl)-carbamoyl]-amino)-2-ethylbutyric acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC(N=C=O)=CC=1C(F)(F)F.COC(=O)C(N)(CC)CC.C[O:26][C:27](=O)[C:28]([NH:33][C:34](=[O:47])[NH:35][C:36]1[CH:41]=[CH:40][C:39]([Cl:42])=[C:38]([C:43]([F:46])([F:45])[F:44])[CH:37]=1)([CH2:31][CH3:32])[CH2:29][CH3:30]>CC(C)=O.Cl>[Cl:42][C:39]1[CH:40]=[CH:41][C:36]([N:35]2[C:27](=[O:26])[C:28]([CH2:29][CH3:30])([CH2:31][CH3:32])[NH:33][C:34]2=[O:47])=[CH:37][C:38]=1[C:43]([F:44])([F:45])[F:46]

Inputs

Step One
Name
Quantity
6.65 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)N=C=O)C(F)(F)F
Name
Quantity
4.4 g
Type
reactant
Smiles
COC(C(CC)(CC)N)=O
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-(N-[(4-chloro-3-trifluoromethylphenyl)-carbamoyl]-amino)-2-ethylbutyric acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CC)(CC)NC(NC1=CC(=C(C=C1)Cl)C(F)(F)F)=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the methylene chloride was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)N1C(NC(C1=O)(CC)CC)=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.